molecular formula C15H28N2O2 B2880814 Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1784017-39-5

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B2880814
CAS RN: 1784017-39-5
M. Wt: 268.401
InChI Key: WEUMGGHBUJIBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C15H28N2O2 . It is also known by other names such as tert-butyl 11-amino-3-azaspiro[5.5]undecane-3-carboxylate and 3-Boc-7-amino-3-azaspiro[5.5]undecane .


Molecular Structure Analysis

The molecular weight of Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate is 268.39 g/mol . The InChI code is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)7-5-4-6-12(15)16/h12H,4-11,16H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CCC2(CCCCC2N)CC1 .


Physical And Chemical Properties Analysis

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate has a molecular weight of 268.39 g/mol . It has a XLogP3-AA of 2.2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds . The topological polar surface area is 55.6 Ų . The compound has a complexity of 328 .

Scientific Research Applications

Protecting Group in Amino Acid Synthesis

Tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) has been developed as a new reagent for the preparation of N-Boc-amino acids. This compound reacts with amino acids and their esters at room temperature in the presence of a base, producing N-Boc-amino acids and their esters in good yields and purity without racemization. Boc-OASUD, being solid and more stable, presents a better alternative to di-tert-butyl dicarbonate, which is low melting and less stable, for the introduction of the Boc protecting group to amines (Rao et al., 2017).

Synthesis of Bifunctional Compounds

Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound, have been described. This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Spirocyclic Compound Synthesis

Research has focused on the synthesis of spirocyclic 3-oxotetrahydrofurans that contain carboand heterocyclic fragments, which may be used for preparing other potential biologically active heterocyclic compounds. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been studied, yielding isomeric condensation products useful in further chemical synthesis (Moskalenko & Boev, 2012).

properties

IUPAC Name

tert-butyl 11-amino-3-azaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)7-5-4-6-12(15)16/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUMGGHBUJIBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate

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